![molecular formula C11H9NO5S B1384844 (2E)-4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid CAS No. 10295-14-4](/img/structure/B1384844.png)
(2E)-4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid
Overview
Description
(2E)-4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid, commonly known as 2E-BTO, is an organic compound belonging to the class of benzisothiazole derivatives. It is a colorless solid that is insoluble in water, but soluble in organic solvents. It is a synthetic compound that has recently gained attention due to its potential applications in various fields, such as organic synthesis, drug discovery, and biochemistry.
Scientific Research Applications
Organic Synthesis and Chemical Properties
Compounds like 1,2-benzoxathiin-4(3H)-one 2,2-dioxide and 1,2-oxazines, which share structural similarities with the specified compound, have been explored for their synthetic pathways and chemical transformations. These studies highlight the potential of such compounds as building blocks in organic synthesis, providing pathways for constructing new molecular systems with desirable properties (Hryhoriv et al., 2021); (Sainsbury, 1991).
Antioxidant and Antimicrobial Properties
Derivatives of benzothiazoles and related compounds have been investigated for their antioxidant capacity, indicating their potential in mitigating oxidative stress and related disorders. The exploration of such compounds in assays like ABTS and PP decolorization suggests their utility in antioxidant capacity evaluations and possibly in the development of antioxidant therapies (Ilyasov et al., 2020).
Environmental and Industrial Applications
The utility of related compounds in environmental remediation, particularly in the treatment of organic pollutants, has been noted. Enzymatic approaches leveraging redox mediators have shown promise in degrading recalcitrant compounds, suggesting potential applications in wastewater treatment and environmental cleanup efforts (Husain & Husain, 2007).
Pharmacological Potential
Research into the pharmacological properties of related sultone derivatives, drawing structural similarities to coumarins, has unveiled potential anticoagulant, antimicrobial, and antitumor activities. This underscores the broader pharmacological implications of such compounds, hinting at their future in drug development and therapeutic applications (Hryhoriv et al., 2021).
properties
IUPAC Name |
(E)-4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)but-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5S/c13-10(14)6-3-7-12-11(15)8-4-1-2-5-9(8)18(12,16)17/h1-6H,7H2,(H,13,14)/b6-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTPNDGBTIEHCS-ZZXKWVIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)C/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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